2-Chlorobutyric acid

Description

Contextual Significance of Alpha-Haloalkanoic Acids

Alpha-haloalkanoic acids, a subgroup of halogenated carboxylic acids, are distinguished by the substitution of a halogen atom on the carbon atom adjacent to the carboxyl group (the α-carbon). This specific placement significantly influences the molecule's reactivity, making the α-carbon susceptible to nucleophilic substitution. This reactivity is a cornerstone of their utility in synthetic chemistry.

These compounds are integral as building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. lookchem.comsolubilityofthings.com Their chirality, when the α-carbon is a stereocenter, is of particular interest in the development of stereospecific drugs and other biologically active molecules. solubilityofthings.comcymitquimica.com

Furthermore, alpha-haloalkanoic acids are subjects of significant environmental and biochemical research. As byproducts of industrial processes and components in some herbicides and pesticides, their presence in the environment has prompted studies into their degradation. researchgate.netplos.org This has led to the discovery and characterization of enzymes known as dehalogenases, which can cleave the carbon-halogen bond, a process with potential applications in bioremediation. researchgate.netplos.orgnih.gov Research into these enzymes often uses alpha-haloalkanoic acids as model substrates to understand the mechanisms of detoxification. plos.orgutm.my

Research Trajectories for 2-Chlorobutyric Acid

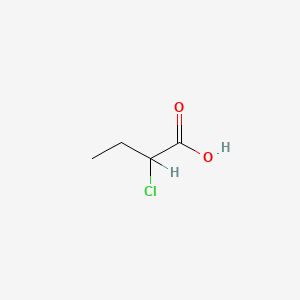

This compound, also known as α-chlorobutyric acid, is a prominent example of an alpha-haloalkanoic acid. lookchem.com Its research applications are diverse, stemming from its specific chemical structure and reactivity. With the chemical formula C4H7ClO2, it serves as a key intermediate in various synthetic pathways. lookchem.cominnospk.com

Synthesis and Chemical Properties

The synthesis of this compound has been approached through several methods. A common laboratory and industrial method involves the direct chlorination of n-butyric acid. google.com One documented preparation involves reacting butyric acid with chlorine in the presence of catalysts like phosphorus and iodine, followed by hydrolysis and distillation to yield the final product. prepchem.com Another synthetic route uses butyric anhydride (B1165640) as a catalyst for the reaction between n-butyric acid and liquid chlorine, which can produce this compound with a purity exceeding 99%. google.com

The physical and chemical properties of this compound are well-documented and crucial for its application in research and synthesis.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chlorobutanoic acid | nist.gov |

| Molecular Formula | C4H7ClO2 | lookchem.cominnospk.com |

| Molecular Weight | 122.55 g/mol | lookchem.cominnospk.com |

| Appearance | Colorless to light yellow liquid | innospk.com |

| Density | 1.190 g/mL at 20 °C | innospk.comchemicalbook.com |

| Boiling Point | 90-92 °C at 12 mmHg | innospk.comchemicalbook.com |

| CAS Number | 4170-24-5 | innospk.comnist.gov |

Users can sort and filter this table.

Applications in Synthetic Chemistry

A significant area of research for this compound is its use as a precursor in pharmaceutical manufacturing. It is a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam. innospk.com The chlorinated structure of this compound facilitates key reaction steps in the drug's synthetic pathway. innospk.com

The compound's chirality is another vital aspect of its research trajectory. This compound exists as two enantiomers, (R)-2-Chlorobutyric acid and (S)-2-Chlorobutyric acid. cymitquimica.comaksci.com This chirality is essential in stereoselective synthesis, where the specific three-dimensional arrangement of atoms is crucial for the biological activity of the target molecule. cymitquimica.com The availability of specific enantiomers allows researchers to build chiral centers into complex pharmaceutical agents. cymitquimica.com

Beyond pharmaceuticals, this compound is used to synthesize other organic compounds. For instance, it can be used to create esters, such as 2-hydroxy-5-hexenyl 2-chlorobutyrate, demonstrating its versatility as a reactive building block in organic chemistry. chemicalbook.com Its reactivity also makes it a subject of study in the development of new synthetic methodologies. solubilityofthings.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUZBPJAGZHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961912 | |

| Record name | 2-Chlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-24-5 | |

| Record name | 2-Chlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4170-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Approaches

Conventional methods for the synthesis of 2-chlorobutyric acid primarily rely on the direct halogenation of butyric acid or its derivatives. These approaches often involve the use of strong halogenating agents and may require catalysts to facilitate the reaction.

Halogenation of Butyric Acid Derivatives

The direct chlorination of butyric acid is a fundamental method for producing this compound. This process typically involves reacting butyric acid with chlorine gas. smolecule.com The well-established Hell-Volhard-Zelinsky (HVZ) reaction provides a classic route for the α-halogenation of carboxylic acids. chemcess.combyjus.comwikipedia.org In this reaction, a catalytic amount of phosphorus, such as red phosphorus, or a phosphorus halide like phosphorus tribromide (PBr₃), is used to convert the carboxylic acid into an acyl halide intermediate. byjus.comwikipedia.orgmasterorganicchemistry.com This intermediate then undergoes tautomerization to its enol form, which is subsequently halogenated at the alpha-carbon. wikipedia.orgmasterorganicchemistry.com Hydrolysis of the resulting α-halo acyl halide yields the final α-halocarboxylic acid. wikipedia.orgmasterorganicchemistry.com

While the HVZ reaction is traditionally associated with bromination, an analogous chlorination can be performed. For instance, butanoic acid can be reacted with chlorosulfonic acid and iodine to produce 2-iodobutanoyl chloride, which is considered an iodine analog of the HVZ reaction. stackexchange.com Similarly, reacting butyric acid with chlorine gas at elevated temperatures can also yield this compound. smolecule.com

Utilization of Phosphorus Reagents in Chlorination

Phosphorus-based reagents are pivotal in several chlorination strategies for synthesizing this compound and its precursors. Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are commonly employed to convert carboxylic acids into their more reactive acid chloride derivatives. google.comebsco.comlibretexts.org For example, 2-chlorobutanoic acid can be reacted with phosphorus trichloride or thionyl chloride to synthesize 2-chlorobutanoyl chloride. ontosight.ai

In some procedures, phosphorus and a phosphorus halide are used in conjunction with chlorine gas. One method describes treating a mixture of butyric acid with iodine, phosphorus, and phosphorus pentachloride with chlorine gas at 100°C to produce this compound with a yield of 71% after distillation. prepchem.com Another approach utilizes phosphorus pentachloride as a catalyst for the chlorination of butyric acid with chlorine gas at high temperatures (150-200°C) over an extended period (20-50 hours). google.com While this method can achieve high conversion rates (97-99%), it also produces a significant amount of 3-chlorobutyric acid as a byproduct (5-10%). google.com

Catalytic Synthesis Routes

To improve efficiency and reduce byproducts, catalytic methods for the synthesis of this compound have been developed. These routes often offer milder reaction conditions and higher selectivity.

Anhydride-Catalyzed Chlorination Reactions

A notable catalytic approach involves the use of butyric anhydride (B1165640) as a catalyst for the chlorination of n-butyric acid with liquid chlorine. google.com This reaction proceeds at a temperature range of 50 to 150°C for 5 to 15 hours. google.com The proposed mechanism involves the chlorination of butyric anhydride to form 2-chlorobutyric anhydride, which then reacts with n-butyric acid to generate this compound and regenerate the butyric anhydride catalyst. google.com This method allows for a controlled conversion rate of 85-95%, minimizes the formation of byproducts, and enables the recycling of the catalyst and unreacted n-butyric acid. google.com The final product can be obtained with a purity of over 99% after rectification. google.com

Derivatization Strategies

The chemical reactivity of this compound makes it a versatile starting material for the synthesis of other valuable compounds, particularly through esterification.

Esterification Reactions

Esterification of this compound is a common derivatization strategy. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. ontosight.ai For example, the ethyl ester of 2-chlorobutanoic acid is synthesized through the esterification of 2-chlorobutanoic acid with ethanol. ontosight.ai

Enzymatic methods have also been developed for the synthesis of 2-chloroesters. A study demonstrated the use of an immobilized lipase (B570770) from Mucor miehei to catalyze the esterification of this compound with 1,2-epoxy-5-hexene. nih.gov This biocatalytic approach allows for the synthesis of 2-hydroxy-5-hexenyl 2-chlorobutyrate ester. nih.govnih.gov The study found that temperature was a critical factor influencing the reaction yield. nih.gov

The resulting esters of this compound, such as ethyl 2-chlorobutanoate, are useful intermediates in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. ontosight.ai

Amide Formation

The conversion of this compound into its corresponding amide, 2-chlorobutanamide, is a critical step in the synthesis of various organic compounds, including pharmaceutical intermediates like those for Levetiracetam. google.cominnospk.com A documented method for this transformation involves the direct amidation of this compound.

One established pathway involves reacting this compound with ammonia (B1221849) in the presence of thionyl chloride. google.com This reaction is typically conducted in an ether solvent, such as methyl tertiary butyl ether (MTBE). google.com The process is carefully controlled to optimize the yield and purity of the resulting 2-chlorobutamide. google.com In a specific patented procedure, this amidation process is the initial step in a multi-step synthesis. google.com

Detailed research findings from a patented synthesis provide specific reaction parameters for this amidation process. google.com

Table 1: Reaction Conditions for the Amidation of this compound

| Parameter | Value |

|---|---|

| Reactants | This compound, Thionyl chloride, Ammonia |

| Molar Ratio (Acid:Thionyl Chloride:Ammonia) | 1:1:2-3 |

| Solvent | Methyl tertiary butyl ether (MTBE) |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 5-7 hours |

| Reaction Pressure | Normal (Atmospheric) |

Data sourced from patent CN106187809A. google.com

This process yields 2-chlorobutamide, which can then be used in subsequent reactions, for instance, reacting with ammonia to form DL-2-amino-butanamide. google.com

Preparation of Acid Halides

The synthesis of 2-chlorobutyryl chloride (also known as 2-chlorobutanoyl chloride), the acid halide derivative of this compound, is a fundamental transformation that opens up further synthetic possibilities, such as the preparation of esters and amides. ontosight.ai The most common method for this conversion involves treating this compound with a chlorinating agent. ontosight.aigoogle.com

Reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride are effectively used for this purpose. ontosight.aigoogle.com One synthetic method, aimed at producing 2-aminobutanamide, uses the formation of 2-chlorobutanoyl chloride as a key intermediate step. google.com This process involves reacting this compound with thionyl chloride in the presence of a catalyst. google.com

Table 2: Reagents and Conditions for 2-Chlorobutyryl Chloride Synthesis

| Reagent | Catalyst | Temperature | Reference |

|---|---|---|---|

| Thionyl Chloride | Phosphorus trichloride or Phosphorus pentachloride | 50-80 °C | google.com |

| Thionyl Chloride | None specified | Not specified | ontosight.ai |

The resulting 2-chlorobutyryl chloride is a reactive intermediate. ontosight.ai For example, it readily reacts with water to hydrolyze back to this compound and hydrogen chloride. smolecule.com Its reaction with amines yields amides, providing an alternative route to the products described in the previous section. smolecule.com

Scalability Considerations in Research Synthesis

When transitioning the synthesis of this compound from laboratory research to larger-scale production, several factors must be considered to ensure efficiency, safety, and economic viability. A key challenge in the synthesis, which often involves the chlorination of n-butyric acid, is controlling the reaction to maximize the yield of the desired 2-chloro isomer while minimizing the formation of by-products, such as 3-chloro-butyric acid and products of excessive chlorination. google.com

A patented method for synthesizing this compound highlights several scalability considerations. google.com This process involves the reaction of n-butyric acid with liquid chlorine using butyric anhydride as a catalyst. google.com Key factors for successful scale-up in this method include:

Reaction Control : By carefully controlling the reaction temperature (between 50-150 °C) and the amount of chlorine added, the conversion rate of n-butyric acid can be maintained between 85% and 95%. This prevents excessive chlorination and reduces the generation of unwanted by-products. google.com

Purity and Separation : The process is designed to yield this compound with a purity of over 99% after rectification, which is crucial for its use in pharmaceutical applications. innospk.comgoogle.com Efficient separation of the product from by-products and unreacted materials is a critical scalability factor. google.com

Furthermore, synthetic routes that are shorter, utilize cheaper raw materials (like this compound compared to 2-bromo-butyric acid), and allow for easy separation of by-products (e.g., ammonium (B1175870) chloride) are considered more suitable for industrialized production. google.com The choice of reagents to avoid hazardous materials, such as thionyl chloride which requires stringent safety measures, is another important consideration in scaling up chemical processes. google.com

Stereochemistry and Enantioselective Synthesis

Chiral Properties of 2-Chlorobutyric Acid

This compound, also known as 2-chlorobutanoic acid, is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. solubilityofthings.comnist.gov Its structure is notable for the presence of a chiral center, which imparts specific stereochemical properties to the molecule.

The existence of stereoisomers, specifically enantiomers, means that this compound can be found in two non-superimposable mirror-image forms: (R)-2-chlorobutanoic acid and (S)-2-chlorobutanoic acid. cymitquimica.comnih.gov These enantiomers are critical in research and industry, primarily serving as valuable chiral building blocks in the synthesis of more complex molecules, particularly pharmaceuticals. chemshuttle.cominnospk.com

The specific three-dimensional arrangement, or stereochemistry, of these enantiomers is crucial because it directly influences the biological activity and efficacy of the final product. cymitquimica.cominnospk.com For instance, the (R)-enantiomer of 2-chlorobutanoic acid is a key intermediate in the synthesis of Idelalisib, a medication used to treat certain types of cancer. innospk.com The precise (R) configuration is essential for ensuring the correct stereochemistry in the final drug molecule, which dictates its therapeutic action. innospk.com Similarly, the (S)-enantiomer is utilized as an intermediate in the synthesis of various other chemicals and potential drug candidates. chembk.com The demand for enantiomerically pure forms of this compound underscores their importance in fields where stereochemical precision is paramount, such as in the development of agrochemicals and specialty chemicals. solubilityofthings.cominnospk.com

The chirality of this compound originates from its asymmetric carbon atom. fiveable.me An asymmetric, or chiral, carbon is a carbon atom that is bonded to four different groups. fiveable.me In the this compound molecule, the carbon atom at the second position (C2) is attached to:

A hydrogen atom (-H)

A chlorine atom (-Cl)

A carboxyl group (-COOH)

An ethyl group (-CH₂CH₃)

This arrangement results in a chiral center, leading to the existence of two distinct enantiomers, (R) and (S), which are mirror images of each other and cannot be superimposed. cymitquimica.comfiveable.me This structural feature is the basis for the compound's optical activity, where each enantiomer rotates plane-polarized light in opposite directions. fiveable.me

Significance of Enantiomeric Forms in Research.

Enantioselective Synthetic Methods

Producing a single, desired enantiomer of this compound requires specialized synthetic techniques known as enantioselective synthesis. These methods are designed to selectively create or isolate one enantiomer over the other from a racemic mixture (an equal mixture of both enantiomers).

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. This approach uses a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. In the context of this compound and its derivatives, this can involve several strategies.

One method involves the asymmetric transformation of racemic 2-chloroalkanoic acids using chiral auxiliaries. oup.com For example, a racemic mixture can be reacted with a chiral auxiliary, such as (S)-phenylalaninol, to form diastereomers, which can then be separated. oup.com A subsequent metallation and protonation sequence can lead to an enrichment of one enantiomer, which is then recovered by hydrolysis. oup.com

More advanced methods focus on the direct asymmetric halogenation of precursors. For instance, the enantioselective α-chlorination of aldehydes can be achieved using organocatalysts like L-proline amides. lookchem.com A related concept, dual activation, employs a combination of a chiral nucleophile catalyst and an achiral transition metal complex to achieve highly enantioselective α-fluorination of acid chlorides. nih.gov This principle can be adapted for chlorination, providing a pathway to optically active α-chloro carboxylic acid derivatives. nih.gov These catalytic methods are crucial for producing the specific stereoisomers needed for pharmaceutical synthesis. jku.atnih.gov

Enzymatic resolution is a widely used industrial method for separating racemic mixtures. This technique leverages the high stereospecificity of enzymes, which can preferentially catalyze a reaction on only one enantiomer in a racemic pair. google.com

For α-chloroaliphatic acids, lipases are commonly used enzymes. google.com A typical process involves the enzymatic resolution of a racemic ester of this compound, such as methyl-2-chlorobutyrate. An enzyme, like the lipase (B570770) from Candida cylindracea, selectively hydrolyzes one of the ester enantiomers (e.g., the D-isomer or (R)-isomer) into the corresponding carboxylic acid. google.com The other enantiomer (e.g., the L-isomer or (S)-isomer) remains as an unreacted ester. google.com This difference in chemical form allows for their separation; the newly formed this compound can be extracted from the unreacted ester, yielding two enantiomerically enriched products. google.comgoogle.com This method is valued for its high selectivity and operation under mild conditions. researchgate.net

Asymmetric Catalysis in Derivatization.

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of this compound's enantiomers has a profound impact on their chemical properties and molecular interactions. The specific spatial arrangement of the atoms determines how the molecule fits into and interacts with other chiral environments, such as the active sites of enzymes or cellular receptors. cymitquimica.comchemshuttle.com This is the fundamental reason for the differing biological activities of enantiomers. cymitquimica.com

For example, the (R)-enantiomer's role as a precursor to Idelalisib is entirely dependent on its specific 3D shape, which allows it to participate correctly in subsequent synthetic steps and ultimately enables the final drug to bind effectively to its biological target. innospk.com

The position of the chlorine atom also influences the electronic properties of the molecule through an inductive effect. The electronegative chlorine atom withdraws electron density from the rest of the molecule, which increases the acidity of the carboxylic acid group. unizin.orgpressbooks.pub This effect is distance-dependent. As the chlorine atom moves further from the carboxyl group, its acid-strengthening effect diminishes. This is illustrated by comparing the pKa values of different chlorobutanoic acid isomers.

| Compound Name | pKa Value | Relative Acidity Strength |

| 2-Chlorobutanoic acid | 2.86 | Strongest |

| 3-Chlorobutanoic acid | 4.05 | Intermediate |

| 4-Chlorobutanoic acid | 4.52 | Weakest |

| Butanoic acid (unsubstituted) | ~4.82 | Reference |

| Data sourced from multiple organic chemistry resources. unizin.orgpressbooks.pub |

This table demonstrates that the proximity of the chlorine atom to the carboxyl group in 2-chlorobutanoic acid results in a significantly lower pKa (stronger acid) compared to its isomers. unizin.orgpressbooks.pub This alteration in acidity affects how the molecule behaves in chemical reactions and biological systems, highlighting the critical influence of its structural and stereochemical configuration. libretexts.org

Enzymatic Transformations and Biocatalysis

Interactions with Dehalogenases

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, playing a crucial role in the degradation of halogenated compounds. The interaction between these enzymes and 2-Chlorobutyric acid is marked by a high degree of specificity, with activity varying significantly among different dehalogenases.

The ability of haloalkanoic acid dehalogenases to utilize this compound as a substrate is not universal. Research has shown a wide range of activities depending on the microbial source and the specific type of dehalogenase.

For instance, a dehalogenase from the thermophilic archaeon Sulfolobus solfataricus has demonstrated activity towards this compound. frontiersin.orgscispace.com This enzyme is capable of converting 2-halo-carboxylic acids into their corresponding hydroxyalkanoic acids and can act on longer chain substrates compared to some bacterial dehalogenases. frontiersin.orgscispace.com Similarly, another L-haloacid dehalogenase showed a relative activity of 10% towards this compound when compared to its preferred substrate, monobromoacetic acid. frontiersin.org Dehalogenases from Rhizobium sp. have also been identified as capable of acting on this compound. nih.gov

In contrast, many dehalogenases exhibit low or no activity for this substrate. The LinB dehalogenase from Sphingomonas paucimobilis UT26 is inactive towards this compound. muni.cz Likewise, a recombinant L-2-haloacid dehalogenase from the marine bacterium Zobellia galactanivorans (ZgHAD) was unable to process halobutyric acids, including this compound. nih.govfrontiersin.org Studies on bacterial consortia isolated from fish gut also found that cell extracts showed no dehalogenase activity when this compound was the potential substrate. scirp.org

| Enzyme/Organism Source | Activity towards this compound | Reference |

|---|---|---|

| Dehalogenase from Sulfolobus solfataricus | Active | frontiersin.org, scispace.com |

| Haloalkanoate Dehalogenase from Rhizobium Sp. | Active | nih.gov |

| L-haloacid dehalogenase | 10% relative activity | frontiersin.org |

| LinB from Sphingomonas paucimobilis UT26 | Inactive | muni.cz |

| ZgHAD from Zobellia galactanivorans | Inactive | nih.gov, frontiersin.org |

| Dehalogenase from gut bacteria of Labeo rohita | Inactive | scirp.org |

| Dehalogenase from Rhodococcus sp. HJ1 | Inactive | scialert.net |

The observed inactivity or low activity of certain dehalogenases towards this compound is attributed to several factors, primarily related to the enzyme's active site architecture and the chemical properties of the substrate.

One proposed mechanism for inactivity is the presence of the carboxyl group in the substrate. For the LinB dehalogenase, the inactivity towards this compound is thought to be due to unfavorable interactions with the carboxyl group. muni.cz Another significant factor is steric hindrance within the enzyme's active site. The DhlB dehalogenase from Xanthobacter autotrophicus has a very enclosed active site, which restricts its activity to small substrates, generally no larger than chloropropionic acid, thus excluding the bulkier this compound. exeter.ac.uk Computational studies support this, showing that for 2-chloroalkanoic acids, the binding energy (docking energy) decreases as the length of the alkyl chain increases, suggesting a weaker affinity for longer-chain substrates like this compound. researchgate.net

Structural biology provides a clearer understanding of why some dehalogenases can process this compound while others cannot. The key determinant is the accessibility and conformation of the active site. numberanalytics.com

The dehalogenase from Sulfolobus tokodaii, which is active on this compound, has an active site that is more accessible to the solvent compared to the highly enclosed active site of the inactive DhlB dehalogenase. exeter.ac.uk However, its active site is less exposed than that of the L-DEX-YL dehalogenase, which shows activity towards even longer-chain haloalkanoic acids. exeter.ac.uk This correlation between the degree of active site exposure and substrate range is a recurring theme. frontiersin.orgscispace.com

The general catalytic mechanism for L-2-haloacid dehalogenases involves a nucleophilic attack on the α-carbon of the substrate by an aspartate residue in the active site. nih.govmdpi.com This forms a covalent ester intermediate, which is then hydrolyzed. nih.govmdpi.com For a substrate like this compound to bind effectively, the active site must be large enough to accommodate the butyric acid chain and correctly orient the carboxyl group for interaction with key residues, such as Met1, Asp2, Cys33, and Lys204, which have been identified through computational analysis as crucial for binding the carboxylic group via hydrogen bonds. researchgate.net

Inactivity or Low Activity in Specific Dehalogenation Processes and Proposed Mechanisms.

Lipase-Catalyzed Reactions

Lipases are another class of enzymes that interact with this compound, primarily in esterification reactions. However, the efficiency of these reactions is highly dependent on both the specific lipase (B570770) used and the chemical properties of the acid.

This compound can serve as a substrate for lipase-catalyzed esterification, a reaction valuable for synthesizing specific chloroesters. A notable example is the esterification of this compound with 1,2-epoxy-5-hexene. nih.govoup.com This reaction, catalyzed by an immobilized lipase from Rhizomucor miehei (Lipozyme® IM), produces 2-hydroxy-5-hexenyl 2-chlorobutyrate, an intermediate in the synthesis of valuable pharmaceutical compounds. researchgate.net The process has been optimized by studying variables such as temperature and catalyst concentration to maximize the yield of the desired ester. nih.govoup.com

However, not all lipases are effective with this substrate. Novozym 435, a widely used immobilized lipase from Candida antarctica (lipase B), exhibits low activity in esterification reactions involving this compound. researchgate.netrsc.org

The low reactivity of some lipases with this compound is strongly linked to the acid's properties, particularly its pKa value. This compound is a relatively strong carboxylic acid due to the electron-withdrawing effect of the chlorine atom, which results in a lower pKa value compared to unsubstituted acids like butyric acid. researchgate.netrsc.org

Studies have shown that the activity of Candida antarctica lipase B is significantly reduced when reacting with carboxylic acids that have low pKa values. researchgate.netrsc.orgresearchgate.net It has been demonstrated that this lipase is largely unable to catalyze esterification with acids that have a pKa below 4.8. researchgate.net The increased acidity can lead to a drop in the pH within the enzyme's microenvironment, which may cause enzyme inactivation. mdpi.com This pH-dependent inhibition is a critical factor limiting the use of certain lipases with strong, substituted acids like this compound. researchgate.netrsc.org

| Lipase | Reaction Type | Activity with this compound | Influencing Factor | Reference |

|---|---|---|---|---|

| Immobilized Rhizomucor miehei lipase (Lipozyme® IM) | Esterification with 1,2-epoxy-5-hexene | Active | Reaction conditions (temp., catalyst conc.) | researchgate.net, nih.gov, oup.com |

| Immobilized Candida antarctica lipase B (Novozym 435) | Esterification | Low | Low pKa of the acid | researchgate.net, rsc.org |

Optimization of Enzymatic Processes (e.g., Yield, Isomeric Excess)

The optimization of enzymatic processes involving this compound is crucial for maximizing product yield and achieving high enantiomeric purity. Key parameters such as temperature, substrate concentration, and the choice of biocatalyst play significant roles.

A notable example is the enzymatic esterification of this compound with 1,2-epoxy-5-hexene, catalyzed by an immobilized lipase from Mucor miehei. scielo.brresearchgate.net Research into this process revealed that temperature is a critical factor, having a more significant positive influence on the yield and isomeric excess of the resulting 2-chloroester than the catalyst concentration itself. scielo.br This highlights the importance of temperature control in optimizing reaction outcomes. The process was developed to synthesize 2-hydroxy-5-hexenyl 2-chlorobutyrate ester. researchgate.net

Kinetic resolution is a widely used technique for separating enantiomers of chiral compounds like this compound. wikipedia.org This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For a successful kinetic resolution that provides a product with high enantiomeric excess (ee) and in a reasonable yield, a high selectivity factor (E) is required. wikipedia.org For instance, achieving a high ee value often necessitates a selectivity factor well above 50. wikipedia.org

The optimization of such processes can be complex. For example, in the lipase-catalyzed synthesis of isoamyl butyrate (B1204436), an increase in the concentration of butyric acid can lead to a drop in the pH of the enzyme's microenvironment, potentially causing enzyme inactivation. scielo.br While not directly involving this compound, this principle illustrates the challenges that can arise from substrate concentration effects in related esterification reactions.

Table 1: Factors Influencing Enzymatic Process Optimization

| Parameter | Effect on Yield and Isomeric Excess | Example Reference |

| Temperature | Has a significant positive influence on both yield and isomeric excess in the esterification of this compound. scielo.br | Esterification catalyzed by Mucor miehei lipase. scielo.br |

| Catalyst | The choice of enzyme and its immobilization can significantly impact activity and selectivity. scielo.brcodexis.com | Immobilized lipases are commonly used for esterification. scielo.br |

| Selectivity (E) | A high selectivity factor is essential for achieving high enantiomeric excess in kinetic resolutions. wikipedia.org | E > 50 is often required for efficient resolution. wikipedia.org |

| Substrate Conc. | Can affect reaction rates and enzyme stability; high acid concentrations may lead to inactivation. scielo.br | Observed in lipase-catalyzed butyrate esterification. scielo.br |

Enzyme Stability and Biocatalyst Performance

The stability and performance of the biocatalyst are paramount for the industrial feasibility of enzymatic processes involving this compound. frontiersin.orgsemanticscholar.org Key performance metrics include productivity (space-time yield), specific yield (biocatalyst productivity), and operational stability. frontiersin.org

Different enzymes exhibit varying degrees of activity and stability with this compound as a substrate. For instance, a dehalogenase from the archaeon Sulfolobus solfataricus has demonstrated activity towards this compound. nih.govnih.gov This enzyme is notable for its thermostability, with a maximum activity at 60°C and a half-life of over an hour at 70°C. nih.gov Its ability to act on longer-chain substrates like this compound is attributed to a more accessible active site compared to some bacterial dehalogenases. nih.govnih.gov Another L-haloacid dehalogenase showed 10% activity towards this compound and had an optimal temperature for activity at 45°C. nih.gov

Conversely, some widely used commercial enzymes may show limited performance. Studies on Novozym 435, an immobilized lipase B from Candida antarctica, found that it exhibited low activity in esterification reactions with several substituted carboxylic acids, including this compound. researchgate.net It has been suggested that the lower pKa values of these substituted acids may contribute to this reduced reaction rate. researchgate.net

Table 2: Performance of Selected Enzymes with this compound

| Enzyme | Source Organism | Performance Characteristics |

| Dehalogenase | Sulfolobus solfataricus | Active towards this compound; max. activity at 60°C; half-life >1 hr at 70°C. nih.gov |

| L-haloacid dehalogenase | Psychrophilic bacterium | Shows 10% relative activity with this compound; optimal temp. 45°C. nih.gov |

| Novozym 435 | Candida antarctica | Low activity observed in esterification reactions involving this compound. researchgate.net |

| Immobilized Lipase | Mucor miehei | Used as a biocatalyst for the esterification of this compound. scielo.brresearchgate.net |

Other Biotransformations and Metabolic Studies (General Principles)

Potential for Biochemical Interactions

This compound possesses the potential for various biochemical interactions, largely due to its chemical structure. solubilityofthings.com As a halogenated carboxylic acid, the presence of a chlorine atom on the alpha-carbon enhances its reactivity. solubilityofthings.com Its chirality, existing as (R)- and (S)-enantiomers, is a critical feature that can lead to stereospecific interactions with enzymes and other chiral molecules within biological systems. solubilityofthings.comcymitquimica.com This stereochemical preference is a key factor in its biological activity. solubilityofthings.com The compound's water solubility facilitates its participation in aqueous biochemical reactions. solubilityofthings.com

Influence on Metabolic Pathways

This compound and related short-chain fatty acids (SCFAs) can influence metabolic pathways. solubilityofthings.com Butyric acid, for example, is known to play a significant role in energy and lipid metabolism. biocrates.com It acts as a signaling molecule by interacting with specific receptors, thereby regulating processes like fat breakdown. biocrates.com

In a more direct metabolic role, SCFAs can serve as precursor molecules for the synthesis of long-chain fatty acids. mdpi.com The SCFA-CoA derivative can act as a primer, being elongated by the addition of malonyl-CoA units. mdpi.com While specific studies on this compound's influence are limited, its structural similarity to butyric acid suggests it could potentially interact with or modulate similar metabolic pathways. solubilityofthings.combiocrates.com For example, disturbances in butanoic acid metabolism have been observed in certain inflammatory conditions, highlighting the importance of this class of molecules in metabolic homeostasis. frontiersin.org The fundamental reactions governing metabolic pathways, such as oxidation, reduction, and esterification, are all reactions that this compound can undergo. wikilectures.eu

Degradation Pathways of Halogenated Aliphatic Compounds

The biodegradation of halogenated aliphatic compounds like this compound is a critical environmental process, primarily accomplished by microorganisms. nih.govasm.org The key step in the degradation of these compounds is dehalogenation, the cleavage of the carbon-halogen bond. nih.gov Several enzymatic mechanisms for dehalogenation have been identified in aerobic bacteria. worldscientific.com

These mechanisms include:

Hydrolytic Dehalogenation: This involves the replacement of a halogen atom with a hydroxyl group from water. This is a common pathway for the degradation of 2-haloalkanoic acids, including 2-chlorocarboxylic acids, which are converted to their corresponding hydroxyalkanoic acids. asm.orgworldscientific.com Different groups of hydrolytic dehalogenases exist, varying in substrate range and stereoselectivity.

Oxidative Dehalogenation: This pathway involves the oxidation of the compound, often catalyzed by oxygenases.

Glutathione (GSH)-Dependent Dehalogenation: This involves the nucleophilic substitution of the halogen by glutathione, followed by further metabolism. asm.orgworldscientific.com

Anaerobic Reductive Dehalogenation: Under anaerobic conditions, the halogenated compound can be used as an electron acceptor, with the halogen being replaced by a hydrogen atom. worldscientific.com

The ability of microorganisms to evolve and adapt allows for the development of new catabolic pathways for compounds that are resistant to biodegradation. nih.gov

Reactivity and Mechanistic Organic Chemistry

Inductive Effects of the Chlorine Substituent

The chlorine atom, being highly electronegative, exerts a strong negative inductive effect (-I effect). quora.combrainly.inbrainly.in This effect involves the withdrawal of electron density from the adjacent carbon atom, which is then transmitted along the carbon chain. reddit.comkhanacademy.org The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the alpha-carbon and a partial negative charge on the chlorine atom. This polarization is a key factor in the chemical behavior of 2-chlorobutyric acid. The inductive effect destabilizes the reactant by increasing the partial positive charge on the carbonyl carbon, making it more electrophilic. libretexts.org This electron withdrawal also stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. pressbooks.pubunizin.orgretrosynthetix.com

Nucleophilic Substitution Reactions

The chlorine atom at the second carbon position makes this compound susceptible to nucleophilic substitution reactions. cymitquimica.com In these reactions, a nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the chloride ion, which is a good leaving group. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. savemyexams.com For instance, the reaction with a strong nucleophile in a polar aprotic solvent would likely favor an S(_N)2 pathway, involving a backside attack on the alpha-carbon. Conversely, conditions that favor the formation of a carbocation intermediate, such as a weak nucleophile in a polar protic solvent, might promote an S(_N)1 mechanism. savemyexams.com The reactivity of this compound in such substitutions makes it a valuable intermediate in the synthesis of various organic compounds. lookchem.com

Acidic Behavior and Proton Donation

This compound is a carboxylic acid and therefore acts as a Brønsted-Lowry acid, capable of donating a proton. cymitquimica.com The acidity of the carboxylic acid group is significantly enhanced by the electron-withdrawing inductive effect of the adjacent chlorine atom. quora.comquora.com This effect stabilizes the resulting carboxylate anion by delocalizing the negative charge, making the proton easier to donate. pressbooks.pubunizin.orgretrosynthetix.com The pKa value of this compound is approximately 2.86, which is considerably lower than that of butanoic acid (pKa ≈ 4.82), indicating that it is a much stronger acid. pressbooks.pubdokumen.pub

Comparison of Acidity with Positional Isomers

The position of the chlorine atom on the butyric acid chain has a profound impact on the compound's acidity, a phenomenon directly attributable to the distance-dependent nature of the inductive effect. pressbooks.pubunizin.orgopenstax.org The closer the electron-withdrawing chlorine atom is to the carboxylic acid group, the stronger its acid-strengthening effect. brainly.inquora.com Consequently, 2-chlorobutanoic acid is the strongest acid among its positional isomers. quora.comunizin.org As the chlorine atom moves further from the carboxyl group, its inductive effect diminishes, resulting in a decrease in acidity. This trend is clearly illustrated by the pKa values of the chlorobutanoic acid isomers.

| Compound | pKa Value |

| 2-Chlorobutanoic acid | 2.86 pressbooks.pubdokumen.pubopenstax.org |

| 3-Chlorobutanoic acid | 4.05 pressbooks.pubopenstax.org |

| 4-Chlorobutanoic acid | 4.52 pressbooks.pubopenstax.org |

| Butanoic acid | 4.82 dokumen.pub |

As the data indicates, the acidity decreases as the chlorine atom moves from the C-2 to the C-4 position, with 4-chlorobutanoic acid having an acidity similar to that of unsubstituted butanoic acid. pressbooks.pubunizin.orgopenstax.org This demonstrates that the inductive effect weakens significantly with distance. retrosynthetix.comucsb.edu

Advanced Research Applications and Utility in Chemical Synthesis

Role as a Precursor and Building Block

2-Chlorobutyric acid's utility as a precursor extends across several industries, including pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.comsolubilityofthings.cominnospk.com Its bifunctional nature, possessing both a carboxylic acid and a reactive chlorine atom, allows for its incorporation into more complex molecular architectures.

A significant application of this compound is in the synthesis of pharmaceutical intermediates. innospk.com It is a crucial component in the production of the antiepileptic drug Levetiracetam. innospk.com The synthesis involves the use of this compound as a key starting material. innospk.commanusaktteva.com Specifically, (S)-(+)-2-aminobutanamide hydrochloride, a building block for Levetiracetam, is synthesized from this compound. techniumscience.com

The chiral nature of this compound is particularly important in the synthesis of certain drugs. For instance, the (R)-enantiomer, (2R)-2-Chlorobutanoic acid, is a critical intermediate in the synthesis of Idelalisib, a medication used in cancer treatment. innospk.com The specific stereochemistry of the (R) configuration is essential for the efficacy and safety of the final drug molecule. innospk.com

| Pharmaceutical Intermediate | Role of this compound | Therapeutic Area |

| Levetiracetam | Precursor in the synthesis pathway. innospk.com | Epilepsy innospk.com |

| Idelalisib | (2R)-2-Chlorobutanoic acid is a key chiral building block. innospk.com | Cancer innospk.com |

This compound and its derivatives serve as intermediates in the manufacturing of various agrochemicals. lookchem.comsolubilityofthings.com The chlorinated structure is valuable for introducing chlorine atoms into larger molecules, a common feature in many pesticides. innospk.com For example, it can be a precursor for the synthesis of (R)-α-aryloxypropanoic acid herbicides. lookchem.com Its application in this sector highlights its versatility beyond pharmaceuticals. innospk.comontosight.ai

The reactivity of this compound makes it a valuable precursor for the production of a variety of specialty chemicals. lookchem.cominnospk.com It is used as a building block in the preparation of diverse compounds. lookchem.com Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, leading to the synthesis of unique chemical entities with specific properties. cymitquimica.com

In Agrochemical Synthesis (e.g., Pesticides).

Development of New Synthetic Methodologies

The unique reactivity of this compound has spurred the development of new synthetic methodologies. Researchers have explored its use in various reactions to create novel compounds. For instance, a patented method describes the synthesis of this compound itself with high purity through the chlorination of butyric acid using butyric anhydride (B1165640) as a catalyst. google.com This process allows for the recycling of the catalyst and unreacted n-butyric acid, making it an efficient method. google.com Furthermore, studies have investigated the use of 2-chlorobutanoic acid in reactions such as the synthesis of 2-hydroxy-5-hexenyl 2-chlorobutyrate ester. echemi.comchemicalbook.com

Modification of Biologically Relevant Molecules (Principle-based)

The principle of using chlorinated carboxylic acids to modify biologically relevant molecules can be illustrated by the application of its structural isomer, 4-chlorobutyric acid. This compound has been used to synthesize carboxypropyl vitamin B12, a derivative used in analytical assays for vitamin B12. evitachem.com This demonstrates the potential utility of chlorobutyric acid isomers as reagents for altering the properties of biological molecules for research and diagnostic purposes. evitachem.com Similarly, 2-chlorobutanoic acid has been used to synthesize carboxypropylated lignosulfonates, modifying the properties of this biopolymer. researchgate.net The chirality of 2-chlorobutanoic acid is also a key factor, as the specific three-dimensional arrangement of atoms can significantly influence its biological activity and interactions with other chiral molecules like proteins and enzymes. cymitquimica.com The deuterated form of 2-chlorobutanoic acid, 2-chlorobutanoic acid-d6, is used as a tracer in studies to understand the pharmacokinetic and metabolic profiles of drugs. chemsrc.com

Analytical Methodologies in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating and analyzing mixtures of chemical substances. For short-chain fatty acids like 2-chlorobutyric acid, gas chromatography (GC) is a predominant method due to the volatility of these compounds. nih.gov

Gas Chromatography (GC):

Gas chromatography is widely used for the analysis of short-chain fatty acids (SCFAs). nih.gov The high polarity of carboxylic acids can lead to peak tailing and poor chromatographic resolution on standard nonpolar phases. colostate.edu Therefore, specialized polar stationary phases are often recommended for the direct analysis of free carboxylic acids. colostate.edu

Key considerations for the GC analysis of this compound include:

Column Selection: Capillary columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax 20M, DB-WAX, FFAP), are often employed to achieve better peak shapes and separation. colostate.edu For instance, a DB-23 column (60 m x 0.25 mm i.d., 0.15 µm film thickness) has been successfully used for the separation of SCFAs. nih.gov

Carrier Gas: The choice of carrier gas impacts analysis time and efficiency. Hydrogen, having lower viscosity than helium, can allow for faster analyses. mdpi.com

Injection Technique: Split injection is a common technique used to introduce the sample into the GC system. nih.gov

Detection: The Flame Ionization Detector (FID) is a widely used detector for the analysis of SCFAs due to its good response to organic compounds. nih.gov

In a study involving the synthesis of this compound, gas chromatography was used to determine the purity of the final product, which was found to be above 99%. google.com

Liquid Chromatography (LC):

While GC is more common, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) can also be used for the analysis of short-chain fatty acids. However, direct analysis can be challenging. A study on the LC-MS/MS analysis of short and medium-chain fatty acids noted that 4-chlorobutyric acid exhibited poor chromatographic retention. unimi.it To overcome such issues, derivatization is often employed. unimi.it

The following table summarizes typical GC conditions for short-chain fatty acid analysis:

| Parameter | Condition | Source |

| Column | DB-23 (60 m x 0.25 mm i.d., 0.15 µm film) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Injection Mode | Split (25:1) | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.govmdpi.com |

| Detector | Flame Ionization Detector (FID) | nih.gov |

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic methods like GC (GC-MS) or LC (LC-MS) for the identification and quantification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of this compound and other short-chain fatty acids, providing both qualitative and quantitative information. mdpi.com The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 122. chemicalbook.comnist.gov

Key features of the electron ionization (EI) mass spectrum of this compound include fragment ions at various m/z values, which correspond to different parts of the molecule breaking apart in the ion source. chemicalbook.comnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of short-chain fatty acids. unimi.it However, as mentioned earlier, derivatization is often necessary to improve chromatographic performance and ionization efficiency. unimi.it In an LC-MS/MS analysis of various fatty acids, 4-chlorobutyric acid showed distinct behavior, including a different fragmentation pattern compared to other analytes. unimi.it

The use of isotopically labeled internal standards, such as 2-chlorobutanoic acid-d6, can improve the accuracy and precision of quantitative analysis by compensating for variations in sample preparation and instrument response. medchemexpress.com

The following table presents key mass spectrometry data for this compound:

| Property | Value | Source |

| Molecular Formula | C4H7ClO2 | chemicalbook.comnist.gov |

| Molecular Weight | 122.55 g/mol | chemicalbook.comnist.gov |

| Monoisotopic Mass | 122.013457 Da | chemspider.comnih.gov |

| Mass of Molecular Ion (m/z) | 122 | chemicalbook.com |

Derivatization for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For carboxylic acids like this compound, derivatization is often employed to enhance volatility, improve chromatographic peak shape, and increase detector response, particularly for GC analysis. colostate.eduresearchgate.net

Common derivatization strategies for carboxylic acids include:

Esterification: This is a widely used method where the carboxylic acid is converted into an ester. researchgate.net

Methylation: Formation of fatty acid methyl esters (FAMEs) is a common practice. restek.com Reagents like boron trifluoride (BF3) in methanol (B129727) can be used for this purpose under mild conditions. restek.com

Pentafluorobenzylation: Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) in GC. researchgate.net

Silylation: This involves replacing the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. restek.comsigmaaldrich.com Silylation increases the volatility of the acid, making it more suitable for GC analysis. researchgate.net

Amidation: In some cases, carboxylic acids can be converted to amides for analysis. colostate.edu

Condensation Reactions: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can be used to derivatize short-chain fatty acids with an amine in aqueous solutions, which is beneficial when analyzing biological samples. shimadzu.com

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the nature of the sample matrix. researchgate.netsigmaaldrich.com

The following table lists common derivatization reagents for carboxylic acids:

| Derivatization Method | Reagent(s) | Purpose | Source |

| Esterification (Methylation) | Boron trifluoride (BF3) in Methanol | Forms fatty acid methyl esters (FAMEs) for GC analysis. | restek.com |

| Esterification (Pentafluorobenzylation) | Pentafluorobenzyl bromide (PFBBr) | Forms PFB esters for enhanced detection. | researchgate.net |

| Silylation | BSTFA or MSTFA with TMCS | Forms trimethylsilyl (TMS) esters to increase volatility for GC. | restek.comsigmaaldrich.com |

| Condensation | DMT-MM and an amine | Derivatization in aqueous media for GC-MS analysis. | shimadzu.com |

Q & A

Q. What are the recommended methods for synthesizing 2-chlorobutyric acid, and how can purity be validated?

this compound is typically synthesized via chlorination of butyric acid derivatives. A validated method involves reacting 2-hydroxybutyric acid with thionyl chloride (SOCl₂) under anhydrous conditions, followed by distillation to isolate the product . Purity is assessed using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted starting materials or side products like 3-chloro isomers . Quantify impurities using integration of NMR peaks or GC retention times calibrated against reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its corrosive nature (H314 hazard statement), use nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to avoid inhalation of vapors . In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Store in corrosion-resistant containers (e.g., glass or HDPE) at 2–8°C, separated from oxidizing agents . Spills require neutralization with sodium bicarbonate before disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : The proton NMR spectrum shows distinct signals: δ 1.05 (t, 3H, CH₃), δ 1.95 (m, 2H, CH₂), δ 4.35 (q, 1H, CHCl), and δ 11.2 (s, 1H, COOH) .

- IR : A strong carbonyl stretch at ~1700 cm⁻¹ and C-Cl absorption near 750 cm⁻¹ confirm functional groups .

- Mass Spectrometry : The molecular ion peak at m/z 122.55 (C₄H₇ClO₂) and fragmentation patterns validate molecular weight .

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Document reaction conditions : Precisely record temperature, solvent purity, and molar ratios (e.g., SOCl₂:hydroxybutyric acid = 1.2:1) .

- Standardize analytical methods : Use internal standards (e.g., deuterated solvents for NMR) and replicate measurements to minimize instrument variability .

- Provide raw data : Include chromatograms, spectral peaks, and statistical error margins in supplementary materials .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organic synthesis?

The (R)- and (S)-enantiomers exhibit divergent reactivity in asymmetric catalysis. For example, (R)-2-chlorobutyric acid can act as a chiral auxiliary in peptide synthesis, directing nucleophilic attack to specific carbonyl positions . Characterize enantiomeric excess (ee) using chiral HPLC with a cellulose-based column or polarimetry . Computational modeling (e.g., DFT calculations) can predict stereoelectronic effects on reaction pathways .

Q. What experimental strategies resolve contradictions in purity assessments between GC and NMR data?

Discrepancies often arise from volatile impurities undetected by NMR or non-volatile residues missed by GC. Cross-validate results using:

Q. How can researchers design kinetic studies to investigate this compound’s stability under varying pH conditions?

- Experimental setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at λ = 210 nm (carboxylic acid absorbance) .

- Data analysis : Apply pseudo-first-order kinetics; calculate half-life (t₁/₂) from slope of ln[concentration] vs. time plots.

- Controls : Include inert atmosphere (N₂) to exclude oxidative degradation .

Q. What mechanistic insights explain this compound’s role in synthesizing bioactive compounds?

In the synthesis of 2-aminobutanamide, this compound reacts with thionyl chloride to form an acyl chloride intermediate, which undergoes nucleophilic substitution with ammonia. The chlorine atom’s electronegativity enhances electrophilicity at the α-carbon, facilitating amide bond formation . Monitor intermediates via TLC (silica gel, eluent: ethyl acetate/hexane = 1:3) .

Q. How can clustered data from repeated measurements in this compound studies be statistically analyzed?

For data with nested observations (e.g., multiple HPLC runs per sample), use mixed-effects models to account for within-group correlations. Software like R (lme4 package) or Python (Statsmodels) can partition variance into intra- and inter-experimental components . Report 95% confidence intervals and adjust for multiple comparisons using Bonferroni correction .

Q. What advanced techniques characterize trace metal impurities in this compound, and how do they impact catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.